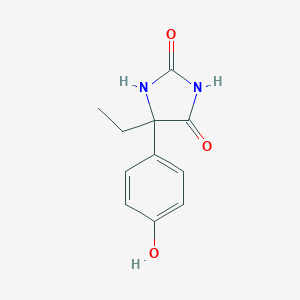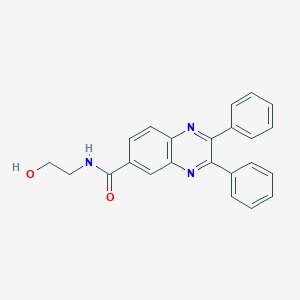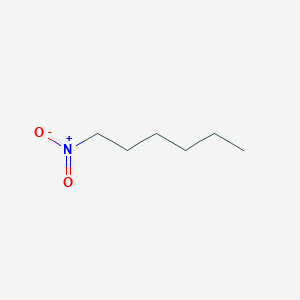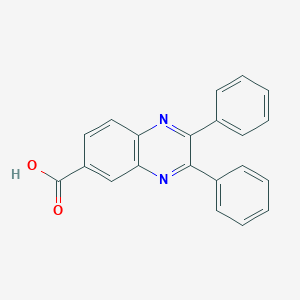
6-Amino-5-(N-formyl-N-methyl)-3-methyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 6-amino-5-formyluracil derivatives, including the N-methylated forms, has been explored through different methodologies. For instance, the reactions of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes like aryl isocyanates and isothiocyanates result in novel pyrimido[4,5-d]pyrimidines, highlighting a method for synthesizing derivatives of 6-amino-5-formyluracil in excellent yields through cycloaddition and tautomerisation processes (Prajapati & Thakur, 2005).
Molecular Structure Analysis
The molecular and crystal structures of derivatives of 6-amino-5-formyluracil have been determined using X-ray diffraction, revealing that these compounds are generally planar, with variations in the amino group conformations. These studies provide insights into the influence of N-methylation on the stability and structural characteristics of these uracil derivatives (Hueso-Ureña et al., 1997).
Chemical Reactions and Properties
6-Amino-5-formyluracil derivatives undergo various chemical reactions that demonstrate their reactivity and potential for further functionalization. For example, treatment with ammonia and alkylamines facilitates rearrangement into 6-amino-5-iminomethyluracils, showcasing the compound's versatility in chemical transformations (Hirota et al., 1989).
Physical Properties Analysis
The physical properties of 6-amino-5-(N-formyl-N-methyl)-3-methyluracil and its derivatives are closely related to their molecular structure. The planarity of the molecules, as well as their hydrogen bonding capabilities, significantly influence their solubility, melting points, and crystalline forms. These aspects are critical for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties of 6-amino-5-(N-formyl-N-methyl)-3-methyluracil derivatives, such as their acid-base behavior, reactivity towards electrophiles and nucleophiles, and potential for tautomerism, are integral to their chemical stability and reactivity. The presence of amino and formyl groups contributes to the compound's unique chemical behavior, including its potential for forming hydrogen bonds and undergoing nucleophilic addition reactions.
For more in-depth insights into the synthesis, structure, and properties of 6-amino-5-(N-formyl-N-methyl)-3-methyluracil and its derivatives, the following references provide detailed information and analysis:
- (Prajapati & Thakur, 2005)
- (Hueso-Ureña et al., 1997)
- (Hirota et al., 1989)
Scientific Research Applications
Potential Applications in Drug Research
Compounds with similar structures or functionalities have been studied for their potential in drug development and therapeutic applications. For example, fluorinated pyrimidines, including 5-fluorouracil, are extensively used in cancer treatment. These compounds' synthetic routes, including incorporation of isotopes for studying metabolism and biodistribution, highlight the chemical versatility and potential therapeutic applications of pyrimidine derivatives. This suggests that 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil could be investigated for similar applications, particularly in understanding its bioactivity and role in novel therapeutic approaches (Gmeiner, 2020).
Role in Nucleic Acid Chemistry
The study of nucleic acid bases' tautomerism, including uracil derivatives, provides critical insights into genetic mutations and DNA/RNA structural dynamics. Research in this area could explore how modifications, such as those present in 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, impact the stability, tautomeric preferences, and biological implications of nucleic acids. This has profound implications for understanding genetic information processing and could inform the design of nucleotide analogues with specific biological functions (Person et al., 1989).
Application in Material Science
Pyrimidine derivatives have been explored for their potential in materials science, particularly in the development of fluorescent chemosensors. The chemical versatility of pyrimidine allows for the synthesis of compounds capable of detecting various analytes with high selectivity and sensitivity. This suggests that 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil could be functionalized or incorporated into chemosensors for specific biological or chemical detection applications (Roy, 2021).
Insights from Metabolism and Toxicology Studies
Understanding the metabolism, pharmacokinetics, and toxicological profile of compounds is essential for their safe and effective application. Studies on similar compounds, such as acrylamide and its derivatives, offer valuable lessons on the metabolic pathways, potential toxicological effects, and strategies for mitigating risks associated with exposure. Such research can inform safety assessments and regulatory considerations for the use of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil in pharmaceuticals, food science, or chemical industries (Friedman, 2003).
properties
IUPAC Name |
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-methylformamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-10(3-12)4-5(8)9-7(14)11(2)6(4)13/h3H,8H2,1-2H3,(H,9,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFROSSUTOOOGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)N(C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399487 |
Source


|
| Record name | AB-323/25048036 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-(N-formyl-N-methyl)-3-methyluracil | |
CAS RN |
55782-76-8 |
Source


|
| Record name | AB-323/25048036 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


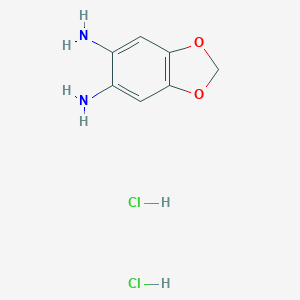
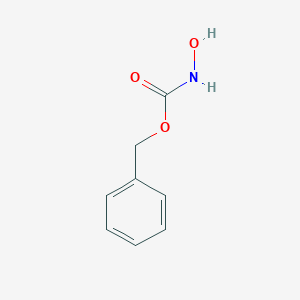


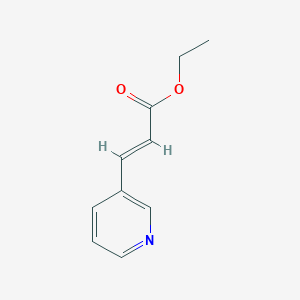
![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)



